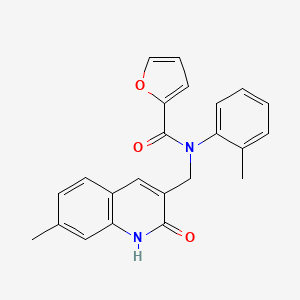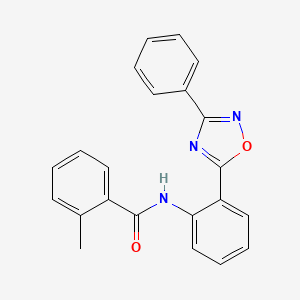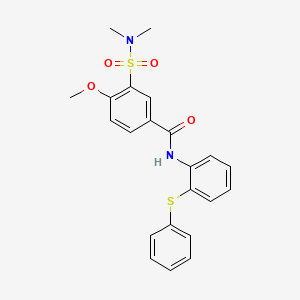
3-(dimethylsulfamoyl)-4-methoxy-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylsulfamoyl)-4-methoxy-N-phenylbenzamide (DMSMPB) is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. DMSMPB is a benzamide derivative that has been synthesized through various methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 3-(dimethylsulfamoyl)-4-methoxy-N-phenylbenzamide is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins that are involved in the development and progression of various diseases. This compound has been shown to inhibit the activity of various enzymes such as COX-2 and MMP-2, which are involved in the development of cancer and other diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(dimethylsulfamoyl)-4-methoxy-N-phenylbenzamide has several advantages for lab experiments, such as its stability and solubility in various solvents. However, one of the limitations of this compound is its high cost, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are several future directions for the use of 3-(dimethylsulfamoyl)-4-methoxy-N-phenylbenzamide in scientific research. One potential area of research is in the development of new drugs for the treatment of various diseases such as cancer and Alzheimer's disease. This compound could also be used as a tool for studying the mechanisms of various diseases and for identifying potential drug targets. Additionally, further studies could be conducted to investigate the potential side effects and toxicity of this compound in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in scientific research for its potential applications in various fields such as medicine, pharmacology, and biochemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Métodos De Síntesis
The synthesis of 3-(dimethylsulfamoyl)-4-methoxy-N-phenylbenzamide involves the reaction between 3-nitro-4-methoxy-N-phenylbenzamide and dimethyl sulfamide in the presence of a reducing agent. The reaction results in the formation of this compound, which is then purified through various techniques such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
3-(dimethylsulfamoyl)-4-methoxy-N-phenylbenzamide has been extensively studied for its potential applications in various scientific fields. One of the major applications of this compound is in the field of pharmacology, where it has shown promising results in the treatment of various diseases such as cancer and Alzheimer's disease. This compound has also been studied for its potential use as an anti-inflammatory agent and as a potential drug target for various diseases.
Propiedades
IUPAC Name |
3-(dimethylsulfamoyl)-4-methoxy-N-(2-phenylsulfanylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-24(2)30(26,27)21-15-16(13-14-19(21)28-3)22(25)23-18-11-7-8-12-20(18)29-17-9-5-4-6-10-17/h4-15H,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIHQTOSXAQAED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

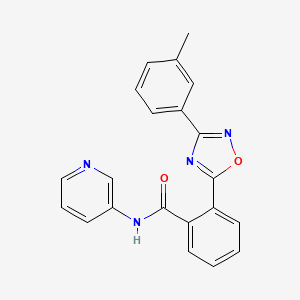


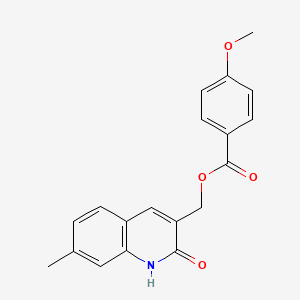
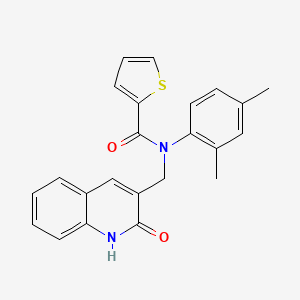
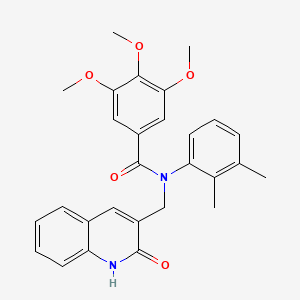

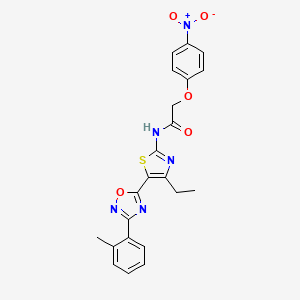

![N-ethyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7713944.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713957.png)
